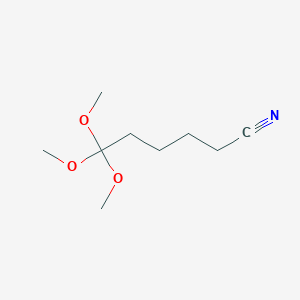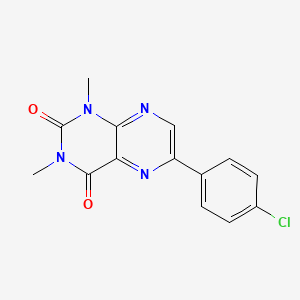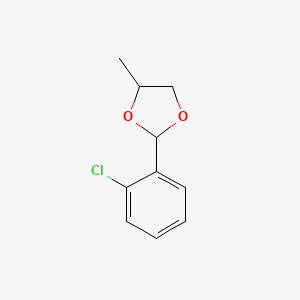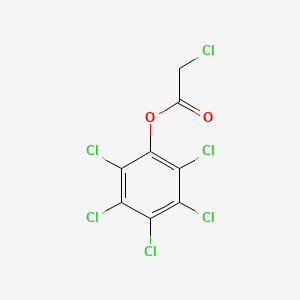
Pentachlorophenyl chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentachlorophenyl chloroacetate is an organochlorine compound derived from pentachlorophenol and chloroacetic acid. It is known for its use in various industrial applications, particularly as a pesticide and a disinfectant. The compound is characterized by its high stability and resistance to biodegradation, making it effective in long-term applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentachlorophenyl chloroacetate is typically synthesized through the esterification of pentachlorophenol with chloroacetic acid. The reaction involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous feeding of pentachlorophenol and chloroacetic acid into a reactor. The reaction mixture is heated and stirred to maintain uniformity. After the reaction is complete, the product is purified through distillation or recrystallization to obtain a high-purity compound suitable for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions: Pentachlorophenyl chloroacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloroacetate group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield pentachlorophenol and chloroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form less chlorinated phenols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia or primary amines are used under mild conditions.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl chloroacetates.
Hydrolysis: Pentachlorophenol and chloroacetic acid.
Applications De Recherche Scientifique
Pentachlorophenyl chloroacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: Employed in studies of enzyme inhibition and as a model compound for studying the effects of chlorinated phenols on biological systems.
Medicine: Investigated for its potential use in antimicrobial formulations and as a preservative in pharmaceutical products.
Industry: Utilized in the production of pesticides, herbicides, and fungicides due to its high stability and effectiveness against a broad spectrum of pests
Mécanisme D'action
The mechanism of action of pentachlorophenyl chloroacetate involves its interaction with cellular components, leading to the disruption of metabolic processes. The compound targets enzymes involved in oxidative phosphorylation, inhibiting their activity and leading to cellular energy depletion. Additionally, it can cause oxidative stress by generating reactive oxygen species, further damaging cellular structures .
Comparaison Avec Des Composés Similaires
Pentachlorophenol: Used as a pesticide and wood preservative.
Tetrachlorophenol: Employed in similar applications but with lower chlorination levels.
Trichlorophenol: Less chlorinated and used in less demanding applications .
Propriétés
Numéro CAS |
2948-20-1 |
|---|---|
Formule moléculaire |
C8H2Cl6O2 |
Poids moléculaire |
342.8 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentachlorophenyl) 2-chloroacetate |
InChI |
InChI=1S/C8H2Cl6O2/c9-1-2(15)16-8-6(13)4(11)3(10)5(12)7(8)14/h1H2 |
Clé InChI |
OCCPWFCBTICIIN-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B14001858.png)
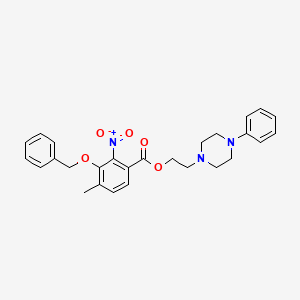
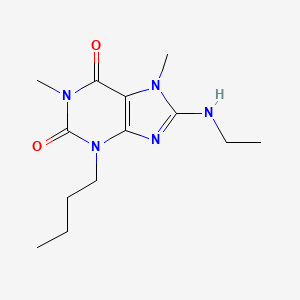
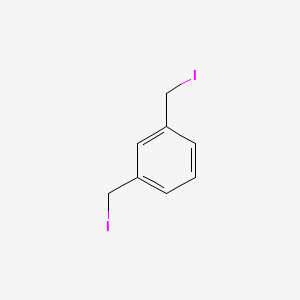
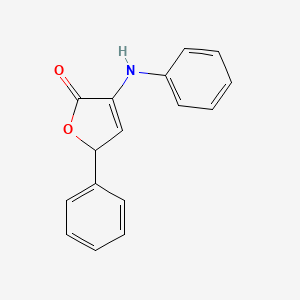
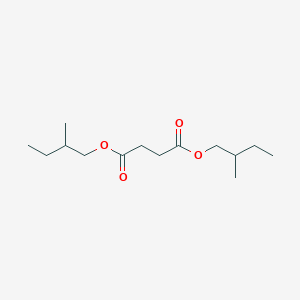
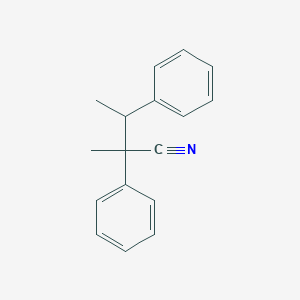
![Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B14001907.png)
